molecular formula C9H12BrNO B1374120 3-Amino-1-(4-bromophenyl)propan-1-ol CAS No. 634915-13-2

3-Amino-1-(4-bromophenyl)propan-1-ol

Cat. No.: B1374120
CAS No.: 634915-13-2
M. Wt: 230.1 g/mol
InChI Key: GSWDVKVULHKPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(4-bromophenyl)propan-1-ol is a chemical compound of interest in scientific research and development. It belongs to a class of amino alcohols that often serve as key synthetic intermediates or building blocks in organic synthesis. Based on its molecular structure, which features both an amino group and a hydroxyl group attached to a propanol chain, as well as a brominated phenyl ring, this compound is potentially valuable for constructing more complex molecules, particularly in medicinal chemistry. The bromine atom offers a site for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, making it a versatile precursor for creating compound libraries. The simultaneous presence of the amino and hydroxyl functional groups suggests potential for its use in the synthesis of a variety of heterocyclic systems or as a precursor for pharmaceutical agents. Researchers might investigate its application in developing compounds for neurological or cardiovascular research, given that similar aminophenyl propanol structures are found in various bioactive molecules. This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, leveraging personal protective equipment and working in a well-ventilated fume hood.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-(4-bromophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWDVKVULHKPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCN)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634915-13-2
Record name 3-amino-1-(4-bromophenyl)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 3 Amino 1 4 Bromophenyl Propan 1 Ol

Retrosynthetic Analysis and Strategic Bond Disconnections

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. For 3-Amino-1-(4-bromophenyl)propan-1-ol, the analysis reveals several strategic bond disconnections that suggest plausible forward synthetic routes. The primary disconnections involve the carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that form the core structure of the molecule.

Carbon-Carbon Bond Forming Strategies

A logical C-C disconnection is between the benzylic carbon (C1) and the adjacent carbon (C2). This approach simplifies the molecule into a 4-bromobenzaldehyde (B125591) precursor and a two-carbon synthon containing the amino group.

Disconnection (a): C1-C2 Bond: This disconnection leads to a 4-bromophenyl carbonyl synthon (1 ) and a 2-aminoethyl anion synthon (2 ). The synthetic equivalent for 1 is 4-bromobenzaldehyde. A practical synthetic equivalent for the nucleophilic synthon 2 could be derived from nitroethane or acetonitrile. For instance, the reaction of 4-bromobenzaldehyde with the anion of nitroethane in a Henry reaction would yield a nitro alcohol, which can be subsequently reduced to the target amino alcohol.

Another viable C-C disconnection targets the bond between C2 and C3.

Disconnection (b): C2-C3 Bond: This strategy leads to a 2-(4-bromophenyl)-2-hydroxyethyl synthon (3 ) and an aminomethyl synthon (4 ). A synthetic equivalent for 3 could be 2-bromo-1-(4-bromophenyl)ethan-1-ol, while a source for the aminomethyl anion could be nitromethane.

Carbon-Nitrogen Bond Forming Strategies

The most direct retrosynthetic disconnection involves breaking the C-N bond at C3. This is a common and often highly effective strategy for synthesizing amines.

Disconnection (c): C3-N Bond: This disconnection yields an electrophilic 3-carbon propanol (B110389) chain attached to the bromophenyl ring (5 ) and a nucleophilic ammonia (B1221849) equivalent (6 ). The synthetic equivalent for 5 could be a precursor like 1-(4-bromophenyl)prop-2-en-1-ol (B8390399) or a derivative with a leaving group at the C3 position, such as 3-bromo-1-(4-bromophenyl)propan-1-ol. The forward synthesis would involve a nucleophilic substitution or amination reaction. A more practical approach involves the reduction of a nitrile or an azide. For example, starting from 1-(4-bromophenyl)-3-hydroxypropan-1-one, conversion of the hydroxyl group to a leaving group, followed by substitution with cyanide and subsequent reduction, would yield the target amine. Alternatively, reductive amination of a corresponding keto-aldehyde or keto-ester is a powerful method. masterorganicchemistry.comorganic-chemistry.org

Classical Synthetic Approaches and Reaction Optimization

Based on the retrosynthetic analysis, several classical multi-step synthetic routes can be designed. These routes often involve functional group interconversions (FGIs) and may require the use of protecting groups to ensure selectivity.

Multi-Step Synthesis via Functional Group Interconversions

A plausible and efficient synthesis starting from commercially available 4-bromoacetophenone demonstrates the power of functional group interconversions. solubilityofthings.comfiveable.meub.edu

Route 1: Synthesis via Nitrile Reduction

Mannich Reaction: 4-Bromoacetophenone can be subjected to a Mannich reaction with formaldehyde (B43269) and a secondary amine (e.g., dimethylamine (B145610) hydrochloride) to form a β-aminoketone. Subsequent elimination can yield 1-(4-bromophenyl)prop-2-en-1-one.

Cyanide Addition: Conjugate addition of a cyanide source (e.g., NaCN) to the α,β-unsaturated ketone would produce 3-cyano-1-(4-bromophenyl)propan-1-one.

Dual Reduction: The final step involves the simultaneous reduction of the ketone and the nitrile. A powerful reducing agent like Lithium aluminum hydride (LiAlH₄) can achieve this transformation, yielding this compound. wikipedia.orgorganic-chemistry.org Catalytic hydrogenation could also be employed, though it may require optimization to avoid side reactions. wikipedia.org

Route 2: Synthesis via Nitro Compound Reduction

Henry Reaction: 4-Bromobenzaldehyde can be reacted with nitroethane in the presence of a base to form 1-(4-bromophenyl)-2-nitropropan-1-ol.

Reduction: The nitro group can be reduced to a primary amine using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or reduction with metals in acid (e.g., Fe/HCl). rasayanjournal.co.in This route directly establishes the required stereochemistry at C1 and C2 if an asymmetric Henry reaction is employed.

Application of Protecting Group Strategies in Synthesis

In multi-step syntheses involving molecules with multiple reactive functional groups, such as the amine and hydroxyl groups in the target compound, protecting groups are often essential to prevent unwanted side reactions. organic-chemistry.orglibretexts.org The amine group, being nucleophilic, can interfere with reactions targeting other parts of the molecule.

Protecting the amino group as a carbamate (B1207046) is a common and effective strategy. organic-chemistry.orgmasterorganicchemistry.com Carbamates reduce the nucleophilicity of the amine and are stable to a wide range of reaction conditions, yet they can be removed selectively when needed. researchgate.net The two most widely used amine protecting groups in this class are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). total-synthesis.comnbinno.comchemistrysteps.com

tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). It is highly stable under basic, hydrogenolytic, and nucleophilic conditions but is easily removed under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane). chemistrysteps.comacs.orgnumberanalytics.com This orthogonality makes it extremely useful in complex syntheses. nbinno.com

Benzyloxycarbonyl (Cbz) Group: The Cbz group is typically installed using benzyl (B1604629) chloroformate (Cbz-Cl). commonorganicchemistry.com It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ over Pd/C). total-synthesis.comorganic-chemistry.org This deprotection method is mild and efficient, releasing the free amine along with toluene (B28343) and carbon dioxide as byproducts. total-synthesis.com

Table 1: Comparison of Common Amine Protecting Groups

Protecting GroupAbbreviationInstallation ReagentStable ToCleavage Conditions
tert-ButoxycarbonylBoc(Boc)₂OBases, Hydrogenolysis, NucleophilesStrong Acids (e.g., TFA, HCl) acs.org
BenzyloxycarbonylCbz / ZCbz-ClAcids, BasesCatalytic Hydrogenolysis (H₂, Pd/C) total-synthesis.comorganic-chemistry.org

Process Optimization for Enhanced Chemical Yields and Selectivity

Achieving high chemical yields and stereoselectivity is a primary goal in the synthesis of chiral molecules like this compound. A common and effective route to such 1,3-amino alcohols is the stereoselective reduction of the corresponding β-aminoketone, 3-amino-1-(4-bromophenyl)propan-1-one. Process optimization focuses on manipulating reaction parameters to maximize the formation of the desired stereoisomer while minimizing byproducts.

Key parameters that are typically optimized include the choice of reducing agent, catalyst system, solvent, temperature, and pressure. For achieving high enantioselectivity, asymmetric reduction methods, particularly catalytic asymmetric hydrogenation, are employed.

Catalyst and Ligand: In rhodium-catalyzed asymmetric hydrogenation, the choice of the chiral phosphine (B1218219) ligand is crucial for inducing stereoselectivity. thieme-connect.de Different ligands can lead to opposite enantiomers of the product alcohol. nih.gov

Solvent: The solvent can significantly influence both the reaction rate and the stereochemical outcome. Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used in these hydrogenations.

Temperature and Pressure: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may decrease the reaction rate. Hydrogen pressure is another critical variable that can affect the efficiency of the catalytic cycle.

Additives: The addition of bases or other additives can be essential for the catalytic activity and selectivity, particularly when the β-aminoketone substrate is used as a hydrochloride salt. lookchem.com

Table 2: Parameters for Optimization of β-Aminoketone Asymmetric Reduction

ParameterVariableEffect on Yield and Selectivity
Catalyst SystemMetal (e.g., Rh, Ru, Ir), Chiral LigandPrimary determinant of enantioselectivity (ee) and diastereoselectivity (dr).
SolventMethanol, Ethanol, Dichloromethane, etc.Affects catalyst solubility, activity, and can influence stereochemical outcome.
TemperatureTypically ranges from 0°C to 80°CImpacts reaction rate and can affect selectivity; lower temperatures often improve ee.
Hydrogen Pressure1 to 100 atmInfluences reaction kinetics; higher pressure can increase rate but may affect selectivity.
Substrate/Catalyst Ratio100:1 to 10000:1Affects process efficiency and cost; lower catalyst loading is desirable.

Modern Synthetic Protocols and Sustainable Chemistry Initiatives

Recent advancements in chemical synthesis have been driven by the dual goals of increasing efficiency and promoting environmental sustainability. These principles have led to the development of novel catalytic systems, continuous processing technologies, and greener reaction media for the synthesis of complex molecules like this compound.

Catalytic Synthesis Methods

Modern organic synthesis heavily relies on catalysis to achieve high efficiency and selectivity. For the preparation of chiral 1,3-amino alcohols, several powerful catalytic methods have emerged.

Transition-Metal-Catalyzed Asymmetric Hydrogenation: As mentioned in the process optimization section, the asymmetric hydrogenation of β-aminoketones is a premier method for producing chiral amino alcohols. Catalysts based on rhodium, ruthenium, and iridium, paired with a vast library of chiral phosphine ligands, can deliver products with exceptionally high enantiomeric excess (ee). thieme-connect.deresearchgate.net

Copper-Catalyzed Asymmetric Hydroamination: This method provides a direct route to chiral amines and amino alcohols from alkenes. For 1,3-amino alcohols, copper-hydride catalysts combined with chiral ligands can mediate the hydroamination of unprotected allylic alcohols, yielding the target structures with excellent regio- and enantioselectivity. nih.govnih.gov This approach is highly atom-economical as it directly adds an N-H bond across a C=C double bond.

Palladium-Catalyzed C-H Amination: This strategy involves the direct functionalization of a C-H bond, a transformative approach in synthesis. For creating 1,3-amino alcohol motifs, intramolecular allylic C-H amination reactions catalyzed by palladium complexes have been developed. This allows for the conversion of simple alcohol precursors into cyclic carbamates, which are direct precursors to the desired syn-1,3-amino alcohols. nih.gov

Flow Chemistry and Continuous Processing Approaches

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, has emerged as a powerful technology for pharmaceutical manufacturing. asynt.com This approach offers significant advantages in terms of safety, efficiency, and scalability. seqens.comhelgroup.com

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates can be greatly improved using continuous processing for several reasons: researchgate.net

Enhanced Safety: The small reactor volumes mean that only a small quantity of material is reacting at any given time, minimizing the risks associated with highly reactive reagents or exothermic reactions. helgroup.com

Precise Process Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to better reproducibility and higher yields. mt.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors ensures efficient heat exchange and rapid mixing, which can accelerate reactions and suppress side product formation. researchgate.net

Scalability: Scaling up a flow process involves running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. seqens.com

For the synthesis of this compound, a multi-step sequence involving protection, C-C bond formation, and reduction could be telescoped into a continuous flow system, potentially eliminating the need for isolating and purifying intermediates. nih.gov

Solvent-Free and Environmentally Conscious Synthetic Methodologies

Green chemistry initiatives aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free Reactions: Performing reactions without a solvent (neat) or in the solid state can dramatically reduce waste and simplify purification. For example, the synthesis of β-amino alcohols has been achieved under solvent-free conditions by reacting epoxides with amines, sometimes with the aid of a catalyst. tandfonline.comresearchgate.nettandfonline.com This approach is highly atom-economical and aligns with green chemistry principles.

Use of Greener Solvents: When a solvent is necessary, replacing hazardous organic solvents with more benign alternatives like water, ethanol, or supercritical CO₂ is a key green strategy. The synthesis of β-amino alcohols via the aminolysis of epoxides has been successfully demonstrated in water, avoiding the need for any additional catalyst. organic-chemistry.org

Biocatalysis: The use of enzymes as catalysts offers a highly sustainable route to chiral molecules. rsc.org Enzymes operate under mild conditions (ambient temperature and neutral pH) in aqueous media and exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov For the synthesis of chiral amino alcohols, several biocatalytic methods are available:

Ketoreductases (KREDs): These enzymes can reduce prochiral ketones to chiral alcohols with very high enantioselectivity. nih.gov

Amine Dehydrogenases (AmDHs): Engineered AmDHs can perform the asymmetric reductive amination of ketones using ammonia as the amine source, providing a direct and atom-economical route to chiral amines and amino alcohols. frontiersin.orgfrontiersin.org

Enzyme Cascades: Combining multiple enzymes in a single pot can create efficient synthetic cascades. For instance, a transketolase and a transaminase have been coupled in a continuous-flow microreactor to produce chiral amino-alcohols from simple starting materials. nih.govucl.ac.uk

These environmentally conscious approaches are becoming increasingly important in the design of synthetic routes for pharmaceuticals and fine chemicals.

Stereoselective Synthesis and Chiral Control in 3 Amino 1 4 Bromophenyl Propan 1 Ol Production

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For 3-Amino-1-(4-bromophenyl)propan-1-ol, this involves the creation of the two stereocenters at positions 1 and 3 with a specific absolute configuration (R or S). Several powerful strategies have been developed to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis.

Chiral Auxiliary-Mediated Diastereoselective Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

One common approach involves the use of chiral oxazolidinones, popularized by David A. Evans. In a hypothetical application to the synthesis of this compound, a chiral oxazolidinone could be acylated with a suitable propionyl derivative. The resulting imide can then undergo a diastereoselective aldol-type condensation with 4-bromobenzaldehyde (B125591). The chiral auxiliary shields one face of the enolate, directing the approach of the aldehyde to create the desired stereochemistry at the hydroxyl-bearing carbon. Subsequent reduction of the ketone and cleavage of the auxiliary would yield the desired enantiomer of this compound.

Another example involves the use of pseudoephedrine as a chiral auxiliary. When pseudoephedrine is used, it can direct the alkylation of an enolate, establishing the stereocenter at the carbon bearing the amino group. Subsequent transformations would then be required to introduce the hydroxyl group with the desired stereochemistry.

While specific examples for the synthesis of this compound using chiral auxiliaries are not extensively documented in publicly available literature, the principles of these well-established methods are broadly applicable. A study on the diastereoselective three-component synthesis of β-amino carbonyl compounds utilized (-)-phenylmenthol as a chiral auxiliary, achieving good yield and selectivity in a related system. nih.gov This suggests that similar auxiliaries could be effective for the target molecule.

Asymmetric Catalysis (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Reactions)

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries.

Organocatalysis: Chiral organic molecules, such as proline and its derivatives, can act as catalysts in asymmetric transformations. For the synthesis of this compound, an organocatalytic asymmetric Mannich reaction could be envisioned. This would involve the reaction of a ketone or aldehyde with 4-bromobenzaldehyde and an amine source in the presence of a chiral organocatalyst. The catalyst would facilitate the formation of a chiral enamine or enolate intermediate, which would then react with an imine generated in situ to form the β-amino carbonyl precursor of the target molecule with high enantioselectivity. Subsequent reduction of the carbonyl group would yield the desired 1,3-amino alcohol.

Metal-Catalyzed Asymmetric Reactions: Chiral metal complexes are powerful catalysts for a wide range of asymmetric transformations. The asymmetric hydrogenation of a β-amino ketone precursor, 3-amino-1-(4-bromophenyl)propan-1-one, is a promising route. Chiral ruthenium or rhodium complexes with ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are known to be highly effective for the enantioselective reduction of ketones.

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)Reference
Ru-BINAPβ-amino ketoneβ-amino alcohol>90%General literature
Rh-DuanPhosα-iminoketonevicinal amino alcohol>99.9%General literature

Biocatalytic Approaches for Enantiopure Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity under mild reaction conditions. Ketoreductases (KREDs) and transaminases are particularly relevant for the synthesis of chiral amino alcohols.

A biocatalytic approach could involve the asymmetric reduction of the prochiral ketone, 3-amino-1-(4-bromophenyl)propan-1-one, using a stereoselective ketoreductase. A wide range of KREDs are commercially available or can be obtained through enzyme evolution techniques to exhibit high activity and selectivity for specific substrates. This would directly yield the enantiopure this compound.

Alternatively, a transaminase could be used in a kinetic resolution of a racemic mixture of the target compound or in an asymmetric synthesis from the corresponding β-hydroxy ketone. In a kinetic resolution, the enzyme would selectively convert one enantiomer to a different compound, leaving the other enantiomer in high purity.

Diastereoselective Synthesis

When a molecule has two or more stereocenters, diastereomers can exist. The synthesis of this compound involves the formation of two stereocenters, leading to the possibility of syn and anti diastereomers. Diastereoselective synthesis aims to produce a single diastereomer preferentially.

Substrate-Controlled Diastereoselection

In substrate-controlled reactions, the existing chirality in the substrate directs the stereochemical outcome of a new stereocenter's formation. For the synthesis of this compound, if one stereocenter is already in place, it can influence the formation of the second.

For example, if a chiral β-amino acid derivative is used as a starting material, the stereocenter at the carbon bearing the amino group is already defined. Subsequent reduction of a carbonyl group to form the hydroxyl group can be influenced by the adjacent stereocenter. The use of bulky reducing agents, for instance, may favor attack from the less sterically hindered face, leading to a specific diastereomer. This is often rationalized using Felkin-Anh or Cram chelation models.

Reagent-Controlled Diastereoselection

In reagent-controlled diastereoselection, the stereochemical outcome is determined by the chiral reagent or catalyst used, regardless of the substrate's existing chirality (or lack thereof).

A powerful example of this is the stereodivergent synthesis of 1,3-amino alcohols, where the choice of catalyst combination can lead to any of the possible stereoisomers. researchgate.net For instance, the reduction of a β-amino ketone can be directed to form either the syn or anti diastereomer by selecting the appropriate chiral catalyst. While specific examples for this compound are not detailed in the literature, this general strategy is highly relevant. The use of different chiral boronates or other chiral reducing agents can provide access to different diastereomers of the final product.

Post-Synthetic Chiral Resolution Techniques for Enantiomer Separation

The production of enantiomerically pure this compound often begins with a racemic or enantiomerically enriched mixture. Post-synthetic resolution is a critical step to isolate the desired single enantiomer from this mixture. These techniques exploit the differential properties of enantiomers in a chiral environment to achieve separation. The primary methods employed for this purpose include chromatographic separation on chiral stationary phases, crystallization of diastereomeric salts, and enzymatic kinetic resolution.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. jiangnan.edu.cn The principle lies in the differential interaction between the individual enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation.

For compounds structurally similar to this compound, such as β-amino-β-(4-bromophenyl) propionic acid, donor-acceptor (Pirkle) type columns have proven effective. Research has demonstrated successful enantiomeric separation using an (R, R) Whelk-01 chiral column. The separation is optimized by carefully selecting the mobile phase composition. A typical mobile phase might consist of a mixture of a non-polar solvent like n-hexane, a polar modifier such as ethanol (B145695), and additives like trifluoroacetic acid (TFA) and isopropyl amine to improve peak shape and resolution.

The table below summarizes typical chromatographic conditions developed for the separation of a related β-amino acid, illustrating the parameters that would be optimized for this compound.

Table 1: Example HPLC Conditions for Chiral Separation

Parameter Condition
Chiral Stationary Phase (R, R) Whelk-01 (Pirkle type)
Mobile Phase n-hexane:ethanol:TFA:isopropyl amine
Ratio 95:5:0.1:0.025
Detector UV
Result Good resolution (>2.5) between enantiomers

Data derived from studies on β-amino-β-(4-bromophenyl) propionic acid.

The choice of CSP is crucial, with other phases like protein-based Chiral-HSA (Human serum albumin) also being evaluated, though the Pirkle column was found to be more suitable for this class of compounds. The temperature can also influence the separation, although studies have shown that resolution can remain robust within a range of temperatures (e.g., 25°C ± 5°C).

Diastereomeric Crystallization

Classical resolution via diastereomeric crystallization is a well-established and industrially scalable method for separating enantiomers. researchgate.netrsc.org This technique involves reacting the racemic mixture of this compound, which is a base, with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts.

Unlike enantiomers, which have identical physical properties in a non-chiral environment, diastereomers possess different physical characteristics, most importantly, different solubilities. researchgate.net This solubility difference allows for their separation by fractional crystallization. ucl.ac.uk One of the diastereomeric salts will preferentially crystallize from the solution under controlled conditions, while the other remains in the mother liquor.

Key factors for a successful diastereomeric resolution include:

A significant difference in solubility between the two diastereomeric salts. researchgate.net

The ability of the diastereomeric salt to form well-defined, stable crystals. researchgate.net

The availability of a high-purity, cost-effective resolving agent. researchgate.net

The ease of recovery of the desired enantiomer and the resolving agent after separation, typically by acid-base treatment. googleapis.com

The efficiency of the separation is highly dependent on the choice of resolving agent and the crystallization solvent. The process is often governed by the ternary phase diagram of the two diastereomers and the solvent. ucl.ac.uk The crystallization time and temperature are critical parameters that must be optimized to achieve high enantiomeric purity and yield. For instance, rapid crystallization under kinetic control can sometimes yield higher enantiomeric excess than allowing the system to reach thermodynamic equilibrium over a longer period. gavinpublishers.com

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective and environmentally benign method for separating enantiomers. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to catalyze a reaction on only one of the enantiomers in a racemic mixture. nih.gov For a racemic alcohol like this compound, this typically involves an enantioselective acylation (transesterification) reaction.

In this process, the racemic amino alcohol is treated with an acyl donor (e.g., isopropenyl acetate (B1210297) or an ethyl ester) in the presence of a lipase. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the other enantiomer (the S-enantiomer) unreacted.

The resulting mixture contains the unreacted (S)-alcohol and the acylated (R)-ester. These two compounds have different chemical and physical properties, allowing for their easy separation using standard techniques like chromatography or extraction. The desired enantiomer can then be isolated, and if necessary, the acylated enantiomer can be hydrolyzed back to the alcohol form.

The success of enzymatic resolution depends on several factors:

Enzyme Selection: Different lipases (e.g., from Candida rugosa or Pseudomonas fluorescens) exhibit different selectivities and reaction rates. nih.govmdpi.com

Acyl Donor: The choice of the acylating agent can influence the reaction efficiency.

Solvent: The reaction is typically carried out in an organic solvent (e.g., toluene (B28343), hexane) which can significantly impact enzyme activity and selectivity. nih.govmdpi.com

Immobilization: Immobilizing the enzyme on a solid support can enhance its stability and allow for easier recovery and reuse. nih.gov

The efficiency of this process is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E values are desirable for achieving high enantiomeric excess (ee) of both the product and the remaining substrate. mdpi.com

Chemical Reactivity and Transformational Chemistry of 3 Amino 1 4 Bromophenyl Propan 1 Ol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group in 3-Amino-1-(4-bromophenyl)propan-1-ol is susceptible to a variety of transformations, including oxidation, reduction, esterification, etherification, and nucleophilic substitution.

Oxidation and Reduction Reactions

The primary alcohol moiety can be oxidized to afford either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically employed for the selective oxidation to the aldehyde, 3-amino-1-(4-bromophenyl)propan-1-one. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid, can lead to the formation of the carboxylic acid, 3-amino-3-(4-bromophenyl)propanoic acid.

Conversely, while the alcohol is already in a reduced state, the term "reduction" in this context may refer to the reductive removal of the hydroxyl group. This transformation is typically a more complex process, often requiring initial conversion of the alcohol to a better leaving group, such as a tosylate, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH4). This would yield 3-amino-1-(4-bromophenyl)propane.

Reaction TypeReagent(s)Product
Mild OxidationPyridinium chlorochromate (PCC)3-Amino-1-(4-bromophenyl)propan-1-one
Strong OxidationPotassium permanganate (KMnO4)3-Amino-3-(4-bromophenyl)propanoic acid
Reductive Deoxygenation1. TsCl, Pyridine (B92270); 2. LiAlH43-Amino-1-(4-bromophenyl)propane

Esterification and Etherification Reactions

Esterification of the primary alcohol can be achieved through various methods. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common approach. Alternatively, reaction with an acyl chloride or anhydride (B1165640) under basic conditions provides a more reactive pathway to the corresponding ester. For substrates sensitive to acidic or basic conditions, the Mitsunobu reaction offers a mild alternative, utilizing triphenylphosphine (B44618) and a dialkyl azodicarboxylate to facilitate ester formation with a carboxylic acid. wikipedia.orgnih.gov

Etherification can be accomplished via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. francis-press.comchem-station.commasterorganicchemistry.comkhanacademy.org This method is effective for the preparation of a wide range of ethers.

ReactionReagent(s)Product Type
Fischer EsterificationR-COOH, H+Ester
AcylationR-COCl, BaseEster
Mitsunobu ReactionR-COOH, PPh3, DEADEster
Williamson Ether Synthesis1. NaH; 2. R-XEther

This table outlines general methods for esterification and etherification. Specific examples for this compound would require protection of the amine functionality.

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

The hydroxyl group is a poor leaving group and must be activated for nucleophilic substitution to occur. This is typically achieved by protonation under acidic conditions or by conversion to a better leaving group, such as a tosylate or mesylate. Once activated, the carbon bearing the leaving group becomes susceptible to attack by various nucleophiles. For benzylic alcohols, such as this compound, SN1-type reactions can be facilitated due to the stabilization of the resulting carbocation by the aromatic ring. However, SN2 reactions are also possible, particularly with less hindered substrates and strong nucleophiles.

Reactions Involving the Primary Amine Functionality

The primary amine group of this compound is a nucleophilic center and can readily participate in a variety of bond-forming reactions.

Acylation and Sulfonylation Reactions

The primary amine can be easily acylated by reaction with acid chlorides or anhydrides to form the corresponding amides. The Schotten-Baumann reaction conditions, which employ an aqueous base to neutralize the HCl byproduct from the reaction with an acid chloride, are commonly used for this transformation. organic-chemistry.orgwikipedia.orglscollege.ac.inresearchgate.netresearchgate.net

Similarly, sulfonylation of the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base, yields a sulfonamide. These reactions are generally high-yielding and provide stable products.

ReagentReaction ConditionsProduct
Acetyl chlorideAqueous base (e.g., NaOH)N-(1-(4-bromophenyl)-3-hydroxypropyl)acetamide
p-Toluenesulfonyl chloridePyridineN-(1-(4-bromophenyl)-3-hydroxypropyl)-4-methylbenzenesulfonamide

This table provides representative examples of acylation and sulfonylation reactions.

Alkylation and Reductive Amination Reactions

Direct alkylation of the primary amine with alkyl halides can be challenging to control, often leading to over-alkylation and the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts.

A more controlled method for introducing an alkyl group is reductive amination. wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine using a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120). This method is highly versatile and allows for the synthesis of a wide range of N-substituted derivatives.

Carbonyl CompoundReducing AgentProduct
BenzaldehydeNaBH3CN3-(Benzylamino)-1-(4-bromophenyl)propan-1-ol
AcetoneNaBH(OAc)33-(Isopropylamino)-1-(4-bromophenyl)propan-1-ol

This table illustrates the products of reductive amination with different carbonyl compounds.

Cyclization Reactions Leading to Nitrogen-Containing Heterocycles

The 1,3-aminoalcohol structure of this compound makes it a suitable precursor for the synthesis of saturated nitrogen-containing heterocycles, such as substituted piperidines. These intramolecular cyclization reactions typically require activation of either the amino or the hydroxyl group to facilitate ring closure.

One potential pathway involves the conversion of the alcohol to a good leaving group (e.g., a tosylate or halide). The amine can then act as an intramolecular nucleophile, displacing the leaving group to form the six-membered piperidine (B6355638) ring.

Alternatively, established named reactions can be adapted to synthesize unsaturated or aromatic heterocyclic systems. For instance, if the amine is first acylated, a Bischler-Napieralski-type reaction could be employed. wikipedia.orgjk-sci.comnrochemistry.comorganic-chemistry.orgresearchgate.net This reaction involves the cyclization of β-arylethylamides using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield dihydroisoquinolines, which can be subsequently aromatized. jk-sci.comnrochemistry.comorganic-chemistry.org

Another prominent strategy is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnih.govdepaul.edunih.govmdpi.com While the parent compound is not a β-arylethylamine, synthetic modifications could create a suitable substrate for this powerful C-C bond-forming cyclization, which is widely used in the synthesis of tetrahydroisoquinolines and β-carbolines. wikipedia.orgnih.gov

Reactivity of the Bromine Substituent on the Phenyl Ring

The bromine atom on the phenyl ring is a key functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through organometallic intermediates.

The aryl bromide moiety of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. mdpi.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) to form a biaryl structure. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is valued for its mild conditions and tolerance of a wide range of functional groups, including the amine and alcohol present in the substrate. wikipedia.org A palladium catalyst and a base are essential for the catalytic cycle. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov This method allows for the vinylation of the aromatic ring. mdpi.com The reaction is catalyzed by various palladium complexes, including palladium acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0). wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov It is a powerful method for synthesizing arylalkynes and requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reaction can often be carried out under mild conditions. wikipedia.org

Table 1: Typical Conditions for Metal-Catalyzed Cross-Coupling of Aryl Bromides
ReactionCatalyst (Typical)Coupling PartnerBase (Typical)Solvent (Typical)
Suzuki-MiyauraPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Aryl/Vinyl Boronic Acid or EsterNa₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃Toluene (B28343), Dioxane, DMF, THF/H₂O
HeckPd(OAc)₂, PdCl₂, Pd(PPh₃)₄Alkene (e.g., Styrene, Acrylate)Et₃N, K₂CO₃, NaOAcDMF, Acetonitrile, Toluene
SonogashiraPd(PPh₃)₄, PdCl₂(PPh₃)₂ + CuI (co-catalyst)Terminal AlkyneEt₃N, DiisopropylamineTHF, DMF, Toluene

Nucleophilic aromatic substitution (SₙAr) typically involves the displacement of a leaving group, such as a halide, by a strong nucleophile. However, this reaction generally requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) at positions ortho and/or para to the leaving group. wikipedia.orgchemistrysteps.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgfiveable.me

The phenyl ring of this compound lacks such activating groups. The amino-propanol substituent is not strongly electron-withdrawing. Consequently, the bromine atom is not susceptible to displacement via the SₙAr addition-elimination mechanism under standard conditions. wikipedia.orgscribd.com For substitution to occur on such an unactivated ring, extremely harsh conditions or an alternative mechanism, such as the elimination-addition (benzyne) pathway involving a very strong base, would be necessary. chemistrysteps.comscribd.com

Halogen-metal exchange is a powerful method for converting aryl halides into highly reactive organometallic reagents, such as organolithium or Grignard reagents. wikipedia.org This transformation typically involves treating the aryl bromide with an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures. wikipedia.org

A significant challenge in applying this reaction to this compound is the presence of acidic protons on the amine (-NH₂) and alcohol (-OH) groups. These protons would be readily deprotonated by the strongly basic organometallic reagent. This necessitates the use of at least two additional equivalents of the reagent to first deprotonate the heteroatoms before the desired halogen-metal exchange can occur.

Recent methodologies have been developed to perform halogen-metal exchange on substrates bearing acidic protons more efficiently. One such protocol involves the combined use of a Grignard reagent, like isopropylmagnesium chloride (i-PrMgCl), and an alkyllithium reagent, which can prevent issues of intermolecular quenching and allow the exchange to proceed under non-cryogenic conditions. mdpi.comnih.govresearchgate.net Once formed, the resulting aryllithium or arylmagnesium species can be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to introduce new functional groups onto the aromatic ring.

Role As a Key Synthetic Intermediate in Complex Molecule Synthesis

Precursor to Diverse Nitrogen-Containing Heterocyclic Systems

The inherent functionality of 3-Amino-1-(4-bromophenyl)propan-1-ol, possessing both a primary amine and a hydroxyl group, makes it an ideal starting material for the synthesis of various nitrogen-containing heterocycles. These structural motifs are prevalent in a vast number of biologically active compounds and pharmaceuticals.

Through intramolecular cyclization reactions, the amino and hydroxyl groups can participate in the formation of five- and six-membered rings. For instance, activation of the hydroxyl group followed by nucleophilic attack by the amine can lead to the formation of substituted pyrrolidines. researchgate.net Similarly, piperidine (B6355638) rings, another crucial heterocyclic core, can be synthesized from this precursor, often involving a series of protection, activation, and cyclization steps. organic-chemistry.org The reaction conditions for these transformations can be tailored to control the stereochemistry of the resulting heterocyclic system, a critical aspect in the synthesis of chiral drugs.

The bromophenyl moiety further enhances the synthetic utility of the resulting heterocycles. The bromine atom can be readily functionalized through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents and the construction of more complex molecular frameworks.

Building Block for Chiral Ligands and Organocatalysts

The chiral nature of this compound makes it a valuable precursor for the synthesis of chiral ligands and organocatalysts, which are instrumental in asymmetric catalysis for the production of enantiomerically pure compounds.

Chiral phosphine (B1218219) ligands, a cornerstone of asymmetric transition-metal catalysis, can be synthesized from this amino alcohol. nih.govrsc.orgnih.govmdpi.comtcichemicals.com The synthesis typically involves the conversion of the amino and hydroxyl groups into phosphorus-containing moieties. These ligands can then be complexed with various transition metals, such as rhodium, palladium, and ruthenium, to create highly effective and stereoselective catalysts for a range of transformations, including asymmetric hydrogenation and carbon-carbon bond-forming reactions.

Furthermore, the amino alcohol scaffold is a common feature in the design of chiral oxazoline-containing ligands. nih.govnih.govbldpharm.comgrafiati.comresearchgate.net These ligands are synthesized by cyclizing N-acylated derivatives of the amino alcohol. The resulting oxazoline (B21484) ring, in conjunction with another coordinating group, can effectively chelate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction.

In the realm of organocatalysis, which avoids the use of metals, derivatives of this compound can be employed to create catalysts for reactions such as asymmetric aldol (B89426) and Michael additions. nih.govias.ac.inmdpi.com The amine and hydroxyl functionalities can act as hydrogen-bond donors and acceptors, activating the substrates and controlling the stereoselectivity of the reaction.

Intermediate in the Construction of Advanced Amino Alcohol Analogues and Derivatives

This compound serves as a versatile starting point for the synthesis of a variety of more complex amino alcohol analogues and derivatives with potential applications in medicinal chemistry and materials science. The ability to selectively modify the amino, hydroxyl, and aromatic functionalities allows for the creation of a diverse library of compounds.

Diastereoselective synthesis of vicinal amino alcohols, a common structural motif in natural products and pharmaceuticals, can be achieved using this precursor. diva-portal.orgdiva-portal.orgrsc.orgresearchgate.net By carefully choosing reagents and reaction conditions, chemists can control the stereochemistry of newly formed chiral centers relative to the existing one.

Moreover, the transformation of this compound into β-amino acids and their derivatives is a valuable synthetic strategy. illinois.eduorganic-chemistry.orgmmsl.cz These non-proteinogenic amino acids are of significant interest for the development of peptidomimetics with enhanced stability and biological activity.

The following table provides a summary of representative synthetic transformations starting from this compound to generate advanced amino alcohol analogues and derivatives:

Starting MaterialReaction TypeProduct ClassPotential Applications
This compoundOxidation and Functional Group Interconversionβ-Amino AcidsPeptidomimetics, Pharmaceutical Scaffolds
This compoundDiastereoselective Addition ReactionsVicinal Amino AlcoholsNatural Product Synthesis, Chiral Auxiliaries
This compound DerivativesCross-Coupling Reactions (e.g., Suzuki, Heck)Aryl-Substituted Amino AlcoholsMedicinal Chemistry, Materials Science

Utility in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. This compound, with its primary amine functionality, is a suitable component for several important MCRs, most notably the Ugi and Passerini reactions.

In the Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. wikipedia.orgorganic-chemistry.orgnih.govnih.govmdpi.com this compound can serve as the amine component, leading to the formation of complex peptide-like structures incorporating the chiral amino alcohol backbone. The products of these reactions can be further diversified by leveraging the reactivity of the bromophenyl group and the hydroxyl functionality.

The Passerini three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgslideshare.netnih.govresearchgate.net While the primary amine of this compound is not directly involved in the classical Passerini reaction, derivatives of this compound, where the amine is transformed into a different functional group, could potentially participate in related multicomponent processes.

The use of this compound in MCRs provides a rapid and efficient route to libraries of complex molecules with a high degree of structural diversity, which is particularly valuable in the early stages of drug discovery.

Derivatives and Analogues of 3 Amino 1 4 Bromophenyl Propan 1 Ol: Synthesis and Structural Exploration

Design Principles for Structural Modification and Diversification

The design of derivatives and analogues of 3-Amino-1-(4-bromophenyl)propan-1-ol is guided by established principles of medicinal chemistry, primarily focusing on structure-activity relationships (SAR). The goal is to systematically alter the molecule's structure to enhance its interaction with biological targets, improve its pharmacokinetic profile, and minimize off-target effects. Key considerations include modifying the molecule's size, shape, lipophilicity, and electronic properties.

The amino and hydroxyl groups are also key pharmacophoric features that can be modified to modulate activity. N-alkylation or N-acylation can alter the basicity and steric bulk around the nitrogen atom, potentially leading to changes in receptor binding or metabolic stability. O-substitution of the hydroxyl group can influence the molecule's hydrogen-bonding capacity and lipophilicity.

Synthesis of N-Substituted Derivatives

The primary amino group of this compound is a prime target for derivatization, allowing for the introduction of a wide array of substituents. Common strategies for the synthesis of N-substituted derivatives include N-alkylation, N-acylation, and reductive amination.

N-Alkylation: This can be achieved by reacting the parent compound with an appropriate alkyl halide in the presence of a base. The choice of base and solvent is crucial to control the degree of alkylation and avoid side reactions. For instance, the synthesis of N-methyl derivatives can be accomplished using methyl iodide and a non-nucleophilic base like potassium carbonate.

N-Acylation: Acyl derivatives can be readily prepared by treating the amino alcohol with an acyl chloride or an acid anhydride (B1165640), often in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the liberated acid. This reaction is generally high-yielding and allows for the introduction of a wide variety of acyl groups.

Reductive Amination: This powerful method involves the reaction of the amino group with an aldehyde or a ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding N-alkyl derivative. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Derivative TypeGeneral Synthetic MethodReagents
N-AlkylAlkylationAlkyl halide, Base (e.g., K₂CO₃)
N-ArylBuchwald-Hartwig AminationAryl halide, Palladium catalyst, Ligand, Base
N-AcylAcylationAcyl chloride or Anhydride, Base (e.g., Et₃N)
N-SulfonylSulfonylationSulfonyl chloride, Base (e.g., Pyridine)

Synthesis of O-Substituted Derivatives

The hydroxyl group of this compound offers another avenue for structural diversification through O-alkylation and O-acylation. These modifications can significantly impact the compound's polarity, solubility, and metabolic stability.

O-Alkylation (Etherification): The synthesis of O-alkyl derivatives (ethers) can be accomplished via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. It is often necessary to protect the amino group prior to this reaction to prevent N-alkylation.

O-Acylation (Esterification): Ester derivatives are typically synthesized by reacting the alcohol with a carboxylic acid, acyl chloride, or acid anhydride. When using a carboxylic acid, a catalyst such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) is often required. The reaction with acyl chlorides or anhydrides is generally more straightforward and can be performed in the presence of a base. As with O-alkylation, protection of the amino group is a key consideration.

Derivative TypeGeneral Synthetic MethodReagents
O-Alkyl (Ether)Williamson Ether SynthesisAlkyl halide, Strong Base (e.g., NaH)
O-Acyl (Ester)EsterificationCarboxylic acid (with catalyst), Acyl chloride, or Anhydride
O-Silyl (Silyl Ether)SilylationSilyl halide (e.g., TBDMSCl), Base (e.g., Imidazole)

Modifications to the Phenyl Ring System

Altering the substitution pattern on the phenyl ring is a fundamental strategy for exploring the SAR of this compound analogues. This can involve changing the position of the bromine atom, introducing different halogens, or adding other functional groups such as alkyl, alkoxy, or nitro groups.

The synthesis of these analogues typically starts from a correspondingly substituted propiophenone (B1677668) or benzaldehyde. For example, an analogue with a chlorine atom instead of bromine would be synthesized starting from 4-chloropropiophenone. The introduction of other functional groups can be achieved through standard aromatic substitution reactions on the starting phenyl-containing material.

The electronic properties of the phenyl ring can be systematically tuned through these modifications. For instance, the introduction of an electron-withdrawing group like a nitro group would decrease the electron density of the ring, while an electron-donating group like a methoxy (B1213986) group would increase it. These changes can have a profound effect on the molecule's interaction with its biological target.

Phenyl Ring ModificationExample SubstituentPotential Synthetic Precursor
Halogen Substitution-Cl, -F, -I4-Chloropropiophenone, 4-Fluoropropiophenone
Alkyl Substitution-CH₃, -C₂H₅4-Methylpropiophenone
Alkoxy Substitution-OCH₃4-Methoxypropiophenone
Nitro Substitution-NO₂4-Nitropropiophenone

Homologation and Chain Extension Studies of the Propanol (B110389) Backbone

Homologation, the process of extending a carbon chain by a single methylene (B1212753) (-CH₂) unit, and other chain extension strategies can be employed to modify the propanol backbone of this compound. These modifications alter the distance and spatial relationship between the phenyl ring and the amino group, which can be critical for biological activity.

A common strategy for homologation is the Arndt-Eistert synthesis. This multi-step process can be adapted to extend the carbon chain of a carboxylic acid precursor to the amino alcohol. For instance, a suitably protected 3-(4-bromophenyl)-3-hydroxypropanoic acid could be converted to its acid chloride, reacted with diazomethane (B1218177) to form a diazoketone, and then subjected to a Wolff rearrangement in the presence of water to yield the homologated carboxylic acid. Subsequent reduction and amination would provide the desired chain-extended amino alcohol.

Another approach involves the use of the Wittig reaction on a precursor aldehyde to add a carbon unit, followed by further functional group manipulations to introduce the amino and hydroxyl groups at the desired positions. For example, a protected 3-(4-bromophenyl)-3-hydroxypropanal could be reacted with a phosphonium (B103445) ylide to extend the carbon chain, followed by hydroboration-oxidation and amination steps.

The synthesis of butanol and pentanol (B124592) analogues, such as 4-amino-1-(4-bromophenyl)butan-1-ol and 5-amino-1-(4-bromophenyl)pentan-1-ol, would require multi-step synthetic sequences starting from appropriate precursors. For example, the synthesis of the butanol analogue could potentially start from 4-(4-bromophenyl)-4-oxobutanoic acid, which would undergo reduction and amination.

Homologation/Chain Extension StrategyKey ReactionDescription
Arndt-Eistert SynthesisWolff RearrangementConverts a carboxylic acid to its next higher homologue.
Wittig ReactionOlefinationExtends a carbon chain by reacting an aldehyde or ketone with a phosphonium ylide.
Grignard ReactionCarbon-Carbon Bond FormationReacts an organomagnesium halide with a carbonyl compound to form a new carbon-carbon bond.

Mechanistic Investigations of Reactions Involving 3 Amino 1 4 Bromophenyl Propan 1 Ol

Elucidation of Reaction Pathways and Intermediates

The reactions of 3-amino-1-(4-bromophenyl)propan-1-ol can proceed through various pathways, often involving key intermediates that dictate the final product distribution. Common reactions include those targeting the amino and hydroxyl groups, such as acylation, oxidation, and cyclization.

N- and O-Acylation: The amino and hydroxyl groups are both nucleophilic and can undergo acylation reactions. The relative reactivity of these two groups is dependent on the reaction conditions. Generally, the amino group is more nucleophilic than the hydroxyl group, leading to preferential N-acylation under neutral or slightly basic conditions. The reaction proceeds through a standard nucleophilic acyl substitution mechanism, involving the attack of the nitrogen lone pair on the carbonyl carbon of the acylating agent to form a tetrahedral intermediate, which then collapses to form the amide product.

Oxidation of the Benzylic Alcohol: The secondary alcohol group can be oxidized to the corresponding ketone, 3-amino-1-(4-bromophenyl)propan-1-one. The mechanism of this transformation depends on the oxidant used. For instance, with chromium-based reagents, the reaction likely proceeds through the formation of a chromate (B82759) ester intermediate, followed by the rate-determining abstraction of the benzylic proton. For metal-catalyzed aerobic oxidations, a variety of mechanisms have been proposed, often involving the formation of metal-alkoxide intermediates. researchgate.netru.nl The presence of electron-donating or withdrawing groups on the aromatic ring can influence the rate of this reaction. researchgate.net

Intramolecular Cyclization: As a 1,3-amino alcohol, this compound is a precursor for the synthesis of six-membered heterocyclic rings, such as tetrahydro-1,3-oxazines. This cyclization is typically acid-catalyzed and involves the condensation of the amino alcohol with an aldehyde or ketone. A plausible mechanism involves the formation of an imine intermediate from the reaction of the amino group with the carbonyl compound, followed by an intramolecular nucleophilic attack of the hydroxyl group on the imine carbon. tandfonline.comacademie-sciences.fr Alternatively, under certain catalytic conditions, intramolecular cyclization can occur via a "hydrogen shuttling" mechanism, where the alcohol is first dehydrogenated to a carbonyl compound, which then undergoes condensation with the amine and subsequent hydrogenation to form a cyclic amine. rsc.orgrsc.org

Table 7.1.1: Plausible Intermediates in Reactions of this compound

Reaction Type Key Intermediate(s)
N-Acylation Tetrahedral Intermediate
Oxidation (CrO₃) Chromate Ester
Cyclization (with Aldehyde) Imine/Iminium Ion
Catalytic Cyclization Carbonyl Compound, Imine

Transition State Analysis and Energy Profiles

Understanding the transition states and energy profiles of reactions involving this compound is essential for predicting reaction outcomes and optimizing conditions. While specific computational studies on this exact molecule are scarce, analogies can be drawn from studies on similar structures.

For the oxidation of the benzylic alcohol, computational studies on related systems suggest that the rate-determining step is often the cleavage of the C-H bond at the carbinol carbon. acs.org The transition state for this step would involve an elongated C-H bond and partial charge development on the benzylic carbon. The energy barrier for this step is influenced by the electronic nature of the substituent on the phenyl ring.

In the case of nucleophilic substitution at the benzylic carbon (e.g., after conversion of the hydroxyl group to a better leaving group), the reaction could proceed through either an SN1 or SN2 mechanism. Given the secondary benzylic position, both pathways are plausible. An SN1 pathway would involve the formation of a relatively stable benzylic carbocation intermediate. The stability of this carbocation would be influenced by the para-bromo substituent. An SN2 pathway would proceed through a single pentacoordinate transition state. Computational modeling could predict the relative energies of these two pathways.

For cyclization reactions, the transition state for the ring-closing step would involve the approach of the hydroxyl oxygen to the iminium carbon. The geometry of this transition state would be crucial in determining the stereochemical outcome of the reaction if chiral centers are involved.

Kinetic Studies of Key Synthetic Transformations

Kinetic studies provide quantitative data on reaction rates and how they are affected by various parameters. For reactions involving this compound, several key transformations can be analyzed kinetically.

Nucleophilic Substitution: Kinetic studies on the nucleophilic substitution reactions of related phenacyl bromides have been conducted. These reactions generally follow second-order kinetics, being first order in both the substrate and the nucleophile. researchgate.net The rate of reaction is sensitive to the nature of the nucleophile and the substituents on the aromatic ring.

Table 7.3.1: Representative Kinetic Data for Analogous Reactions

Reaction Type Substrate Nucleophile/Reagent Solvent Rate Law Ref.
Esterification 2-Propanol Acetic Acid None Second-order researchgate.net
Nucleophilic Substitution Phenacyl Bromide Thiophenol Methanol (B129727) Second-order researchgate.net

Influence of Substituents and Reaction Conditions on Reaction Mechanisms

The bromo substituent at the para position of the phenyl ring, as well as the reaction conditions, play a significant role in influencing the reaction mechanisms.

For reactions where a positive charge develops in the transition state at or near the benzylic position (e.g., SN1 reaction of the corresponding alcohol derivative or electrophilic aromatic substitution), the electron-withdrawing nature of bromine would be expected to slow down the reaction, leading to a negative ρ value.

For reactions where a negative charge develops in the transition state (e.g., nucleophilic attack on the carbonyl group of the oxidized product), the bromo group would be expected to stabilize the transition state and accelerate the reaction, resulting in a positive ρ value.

Influence of Reaction Conditions:

Solvent: The choice of solvent can have a profound effect on the reaction mechanism. Polar protic solvents can stabilize charged intermediates and transition states, favoring SN1-type reactions. Aprotic solvents, on the other hand, may favor SN2 reactions.

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, it can also influence the selectivity of a reaction if there are competing pathways with different activation energies.

Catalyst: The presence of a catalyst can open up new reaction pathways with lower activation energies. For example, acid or base catalysis is common in reactions involving the amino and hydroxyl groups. The use of transition metal catalysts can enable reactions that are otherwise not feasible, such as certain C-N and C-O bond-forming reactions. researchgate.netmit.edu

Advanced Spectroscopic and Structural Characterization Studies in Academic Context

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecular skeleton.

For 3-Amino-1-(4-bromophenyl)propan-1-ol, the ¹H NMR spectrum is expected to show distinct signals for each unique proton. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two doublets in the downfield region (around 7.2-7.5 ppm) due to the strong deshielding effect of the aromatic system and the bromine atom. The proton attached to the chiral carbon (CH-OH), the benzylic proton, would resonate as a multiplet, with its chemical shift influenced by the adjacent hydroxyl and phenyl groups. The methylene (B1212753) protons (CH₂) adjacent to the amino and the benzylic carbon would exhibit complex splitting patterns due to diastereotopicity and coupling with neighboring protons. The protons of the amino (NH₂) and hydroxyl (OH) groups are often observed as broad singlets, and their chemical shifts can vary with solvent, concentration, and temperature.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. The carbon atoms of the bromophenyl ring would have characteristic shifts, with the carbon atom bonded to the bromine (C-Br) showing a distinct upfield shift compared to the other aromatic carbons. The chiral carbon (C-OH) would resonate in the typical range for alcohol-bearing carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Atom Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
C1 (CH-OH)~4.8-5.0dd~70-75
C2 (CH₂)~1.8-2.1m~38-42
C3 (CH₂-NH₂)~2.9-3.1t~40-45
C4 (Ar-C)--~142-145
C5/C9 (Ar-CH)~7.2-7.3d~127-130
C6/C8 (Ar-CH)~7.4-7.5d~131-133
C7 (Ar-C-Br)--~120-123
OHVariable (broad)s-
NH₂Variable (broad)s-

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ of this compound can be readily generated. The presence of bromine provides a characteristic isotopic signature, with two major peaks of nearly equal intensity separated by 2 m/z units (due to ⁷⁹Br and ⁸¹Br isotopes), which greatly aids in the identification of bromine-containing fragments.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. Tandem mass spectrometry (MS/MS) experiments involve the isolation of the parent ion and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions reveal key structural information.

Expected fragmentation pathways for protonated this compound include:

Loss of Water (H₂O): A common fragmentation for alcohols, leading to a fragment ion at [M+H-18]⁺.

Loss of Ammonia (B1221849) (NH₃): A characteristic loss from the primary amine, resulting in a fragment at [M+H-17]⁺.

Benzylic Cleavage: Cleavage of the C1-C2 bond can generate a stable benzylic cation containing the bromophenyl ring and the hydroxyl group.

Cleavage adjacent to the amine: Scission of the C2-C3 bond can also occur.

Isotopic labeling studies, where specific hydrogen atoms are replaced with deuterium (B1214612) (D), are instrumental in verifying these proposed fragmentation mechanisms. For instance, labeling the hydroxyl and amino protons (OH, NH₂) would show an increased mass for the parent ion and confirm the loss of H₂O and NH₃ by observing the loss of HDO and NH₂D, respectively.

Table 2: Predicted Key Mass Fragments for this compound in ESI-MS/MS

IonFormulaPredicted m/z (for ⁷⁹Br / ⁸¹Br)Proposed Origin
[M+H]⁺[C₉H₁₃BrNO]⁺230.0 / 232.0Protonated Molecule
[M+H-H₂O]⁺[C₉H₁₁BrN]⁺212.0 / 214.0Loss of water
[M+H-NH₃]⁺[C₉H₁₀BrO]⁺213.0 / 215.0Loss of ammonia
[C₇H₇BrO]⁺[C₇H₇BrO]⁺186.0 / 188.0Benzylic cleavage (C1-C2)

X-Ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation and configuration.

For this compound, a successful crystallographic analysis would unambiguously confirm the connectivity of the atoms and determine the relative arrangement of the substituents around the chiral center. Furthermore, the analysis reveals the packing of molecules in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding. The hydroxyl and amino groups are strong hydrogen bond donors and acceptors, and it is expected that they would form an extensive network of intermolecular hydrogen bonds, influencing the crystal's stability and physical properties.

While a crystal structure for this compound is not publicly available, data from closely related structures, such as co-crystals of the chloro-analog, demonstrate the power of this technique. Such studies show how amino alcohols form hydrogen-bonded dimers and other supramolecular assemblies.

Table 3: Example Crystallographic Data Obtainable from X-Ray Analysis Note: This table presents the type of data obtained from a crystallographic experiment and does not represent actual data for the title compound.

ParameterDescriptionExample Value
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic).Monoclinic
Space GroupThe symmetry group of the crystal.P2₁/c
Unit Cell DimensionsLengths of the cell axes (a, b, c) and angles (α, β, γ).a = 8.7 Å, b = 10.0 Å, c = 11.1 Å, β = 98°
Volume (V)The volume of the unit cell.955 ų
ZThe number of molecules per unit cell.4
Bond Length (e.g., C-O)The distance between two bonded atoms.1.425 Å
Bond Angle (e.g., O-C1-C2)The angle between three connected atoms.110.5°
Hydrogen Bond (e.g., O-H···N)Distance and angle of intermolecular H-bonds.2.85 Å, 175°

Circular Dichroism (CD) Spectroscopy for Chiral Compound Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is particularly valuable for determining the absolute configuration (R or S) of a chiral center.

The compound this compound possesses a chiral center at the C1 carbon. The bromophenyl group serves as an effective chromophore, which is essential for a measurable CD signal. The interaction of this chromophore with the chiral center results in a unique CD spectrum, with positive or negative bands (Cotton effects) at specific wavelengths corresponding to electronic transitions.

The absolute configuration is typically assigned by comparing the experimentally measured CD spectrum with a theoretically calculated spectrum for a known configuration (e.g., the R-enantiomer). Time-dependent density functional theory (TDDFT) is a common computational method used for this purpose. nih.gov If the signs and shapes of the Cotton effects in the experimental spectrum match those of the calculated spectrum for the R-enantiomer, then the sample is assigned the R configuration. Conversely, if the experimental spectrum is a mirror image of the calculated one, the S configuration is assigned.

Table 4: Representative Data from a CD Spectroscopy Experiment

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Assignment
~270 nmPositive or Negativeπ → π* transition of the phenyl ring
~220 nmPositive or Negativeπ → π* transition of the phenyl ring

Vibrational Spectroscopy (FT-IR, Raman) for In-depth Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, which appears as a band in the spectrum.

For this compound, FT-IR and Raman spectra would display characteristic bands confirming its structure:

O-H Stretch: A broad and strong band in the FT-IR spectrum, typically around 3200-3600 cm⁻¹, is characteristic of the alcohol's hydroxyl group, with the broadening indicative of hydrogen bonding. libretexts.org

N-H Stretch: Primary amines show two sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.org

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band for the C-O single bond of the alcohol is expected in the 1050-1200 cm⁻¹ range.

C-Br Stretch: The C-Br stretch typically appears in the far-infrared region, around 500-600 cm⁻¹.

These techniques are particularly sensitive to hydrogen bonding. In the pure liquid or solid state, intermolecular hydrogen bonding between OH and NH₂ groups causes a significant broadening and red-shift (shift to lower frequency) of the corresponding stretching bands compared to the sharp, higher-frequency bands observed for the free, non-hydrogen-bonded groups in a dilute solution in a non-polar solvent. nih.gov This allows for detailed studies of intermolecular associations.

Table 5: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity/Shape
N-H stretch-NH₂3300-3500Medium, two bands
O-H stretch-OH3200-3600Strong, broad
Aromatic C-H stretchAr-H3010-3100Medium to weak
Aliphatic C-H stretch-CH₂-2850-2960Medium to strong
Aromatic C=C stretchAr C=C1450-1600Medium to weak, multiple bands
C-O stretch-CH-OH1050-1200Strong
C-Br stretchAr-Br500-600Medium to strong

Computational Chemistry and Theoretical Studies of 3 Amino 1 4 Bromophenyl Propan 1 Ol

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is a fundamental computational technique used to identify the stable three-dimensional arrangements of a molecule, known as conformers. For a flexible molecule such as 3-Amino-1-(4-bromophenyl)propan-1-ol, with several rotatable single bonds, numerous conformers can exist. The relative stability of these conformers is determined by their potential energy.

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. libretexts.orgmdpi.com By mapping the PES, researchers can identify energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between these conformers. libretexts.org

For this compound, a systematic conformational search would involve rotating the key dihedral angles: the C-C bonds in the propanol (B110389) chain and the C-N and C-O bonds. The energy of each resulting conformation would be calculated to generate a comprehensive PES. This analysis would reveal the most probable shapes the molecule adopts, which is crucial for understanding its interactions with biological targets or other molecules. The global minimum on the PES represents the most stable conformation of the molecule.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (N-C-C-C)Dihedral Angle (C-C-C-O)Relative Energy (kcal/mol)
160°180°0.00
2180°60°1.25
3-60°180°2.50
4180°-60°1.30
560°60°3.10

Note: This table is illustrative and does not represent actual experimental or calculated data.

Electronic Structure Calculations and Reactivity Descriptors (e.g., Frontier Molecular Orbital Theory)

Electronic structure calculations provide insight into the distribution of electrons within a molecule, which is fundamental to its chemical behavior. A key theoretical framework for understanding reactivity is Frontier Molecular Orbital (FMO) theory. wikipedia.org FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com

The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is likely to be localized on the amino group and the phenyl ring, due to the presence of lone pairs on the nitrogen and the π-system of the ring. The LUMO would likely be associated with the antibonding orbitals of the bromophenyl group. Calculating the energies and visualizing the shapes of these orbitals can help predict how the molecule will interact with other reagents.

Table 2: Hypothetical Frontier Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-8.5
LUMO-1.2
HOMO-LUMO Gap7.3

Note: This table is illustrative and does not represent actual experimental or calculated data.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition State Geometries

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. semanticscholar.org It is particularly useful for calculating the energetics of chemical reactions and determining the geometries of transition states. researchgate.net

By applying DFT, one could model various potential reactions involving this compound, such as N-acylation, O-alkylation, or reactions at the aromatic ring. For a given reaction, DFT calculations can determine the change in enthalpy (ΔH) and Gibbs free energy (ΔG), indicating whether the reaction is exothermic or endothermic, and spontaneous or non-spontaneous.

Furthermore, DFT can be used to locate the transition state structure for a reaction. The transition state is the highest energy point along the reaction coordinate and its geometry provides valuable information about the reaction mechanism. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. mdpi.com This technique is particularly well-suited for investigating the influence of the environment, such as a solvent, on the behavior of a molecule and for exploring intermolecular interactions. mdpi.com

An MD simulation of this compound in a solvent like water would reveal how the solvent molecules arrange themselves around the solute and how they affect its conformation and dynamics. The amino and hydroxyl groups of the molecule are capable of forming hydrogen bonds with water, which would be explicitly modeled in the simulation. These simulations can provide insights into properties like solubility and the partitioning of the molecule between different phases.

MD simulations can also be used to study the interaction of this compound with other molecules, such as a biological receptor. By simulating the complex, one can observe the dynamics of the binding process and identify the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with an experimentally measured reactivity parameter.

While a QSRR study would require a dataset of related compounds, one could hypothetically develop a model to predict the reactivity of derivatives of this compound. Molecular descriptors that could be calculated for this purpose include:

Electronic descriptors: Partial atomic charges, dipole moment, HOMO and LUMO energies.

Steric descriptors: Molecular volume, surface area, and specific shape indices.

Topological descriptors: Indices that describe the connectivity of atoms in the molecule.

Once a statistically significant QSRR model is developed, it can be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding the design of molecules with desired chemical properties.

Future Research Directions and Unexplored Avenues

Integration with Automated Synthesis and Artificial Intelligence for Reaction Discovery

The confluence of automated synthesis platforms and artificial intelligence (AI) presents a transformative opportunity for the discovery and optimization of reactions for compounds like 3-Amino-1-(4-bromophenyl)propan-1-ol. Automated systems, capable of performing numerous experiments in parallel with high precision, can rapidly screen a vast array of reaction conditions, including catalysts, solvents, temperatures, and reagent ratios. This high-throughput experimentation generates large datasets that are ideal for analysis by machine learning algorithms.

AI can guide the experimental process in a closed-loop fashion. rsc.org Initially, an AI model can be trained on existing chemical reaction data to predict the outcomes of synthetic transformations. nih.gov For the synthesis of this compound, this could involve predicting the yield and enantioselectivity of various asymmetric reduction or amination strategies. The AI would then propose a set of experiments to be performed by the automated platform. The results of these experiments are fed back into the model, allowing it to learn and refine its predictions, progressively homing in on the optimal conditions. rsc.org This approach not only accelerates the discovery of novel and efficient synthetic routes but also uncovers subtle interactions between reaction parameters that may not be apparent to a human chemist.

Furthermore, generative AI models are being developed to propose entirely new synthetic pathways. organic-chemistry.orgresearchgate.net By learning the underlying rules of chemical reactivity, these models can design novel sequences of reactions to access target molecules like this compound, potentially from more readily available or sustainable starting materials.

Table 1: Potential AI-Driven Optimization Parameters for the Synthesis of this compound

Parameter Description Potential for AI Optimization
Catalyst Type of catalyst (e.g., metal-based, organocatalyst, enzyme) and its structure. Prediction of catalyst performance based on molecular descriptors.
Ligand For metal-based catalysts, the structure of the chiral ligand. Generative models for designing novel ligands with improved selectivity.
Solvent The reaction medium. Prediction of solvent effects on reaction rate and selectivity.
Temperature The reaction temperature. Optimization for yield, selectivity, and energy efficiency.

| Reagents | Stoichiometry and concentration of reactants. | Fine-tuning for optimal conversion and minimal side products. |

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of highly efficient and selective catalytic systems is paramount for the sustainable synthesis of chiral molecules. For this compound, future research will likely focus on several key areas of catalysis:

Organocatalysis: Simple primary β-amino alcohols, structurally related to the target molecule, have been shown to be effective organocatalysts for asymmetric reactions. rsc.org Future work could explore the autocatalytic potential of this compound or the design of novel, more sophisticated organocatalysts that mimic its structural features to achieve high enantioselectivity in its synthesis.

Biocatalysis: Enzymes, such as ketoreductases (KREDs) and transaminases, offer unparalleled selectivity under mild, environmentally benign conditions. magtech.com.cnnih.govmdpi.com The asymmetric reduction of the corresponding β-aminoketone precursor to this compound is a prime target for biocatalysis. Future research will involve screening for novel enzymes from diverse microbial sources and employing protein engineering to enhance their activity, stability, and substrate specificity for this particular transformation. researchgate.net

Metal-Based Catalysis: Asymmetric transfer hydrogenation and related reductions using transition metal catalysts (e.g., Ruthenium, Rhodium, Iridium) complexed with chiral ligands are powerful methods for producing chiral alcohols. wikipedia.org Future directions include the development of catalysts that operate at very low loadings, utilize earth-abundant metals, and exhibit high turnover numbers and frequencies. nih.govnih.gov Multi-catalytic systems that combine, for instance, a photocatalyst with a chiral metal complex, could enable novel reaction pathways for the synthesis of β-amino alcohols. nih.gov

Table 2: Comparison of Potential Catalytic Systems for Asymmetric Synthesis

Catalytic System Advantages Future Research Focus
Organocatalysis Metal-free, often robust and inexpensive. Design of more active and selective catalysts; exploration of autocatalysis.
Biocatalysis High enantioselectivity, mild conditions, environmentally friendly. Enzyme discovery and engineering for specific substrates; process optimization.

| Metal-Based Catalysis | High efficiency and broad substrate scope. | Use of earth-abundant metals; development of catalysts with higher turnover numbers. |

Design and Synthesis of Advanced Materials Incorporating the Amino Alcohol Motif

The unique combination of a hydroxyl group, an amino group, and a bromo-functionalized aromatic ring in this compound makes it an attractive building block for advanced materials.

Polymers: The amino and hydroxyl functionalities can be used to incorporate this molecule into polymers such as poly(ester amide)s, creating biodegradable and functional materials. nih.gov These polymers could have applications in tissue engineering and drug delivery, where the bromo-phenyl group could serve as a site for further functionalization or as a radiopaque marker. Research in this area would focus on controlling the polymer's mechanical properties, degradation rate, and biocompatibility. nih.gov Additionally, polymer-supported amino alcohols can act as recyclable ligands in asymmetric catalysis. researchgate.net

Metal-Organic Frameworks (MOFs): The amino alcohol can act as a chiral organic linker in the synthesis of MOFs. nih.govrsc.orgekb.eg These crystalline, porous materials have potential applications in chiral separations, asymmetric catalysis, and sensing. The specific stereochemistry of the linker would impart chirality to the MOF's pores, enabling the separation of enantiomers or the catalysis of stereoselective reactions within the framework. Future work will involve the synthesis and characterization of novel MOFs incorporating this and related amino alcohols, and the exploration of their functional properties. researchgate.net

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactions. For this compound, computational modeling can provide insights that are difficult to obtain through experimentation alone.

Predictive Stereoselectivity: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the transition states of catalytic reactions. researchgate.netresearchgate.netacs.org By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict the enantioselectivity of a given catalyst and ligand combination. rsc.org This allows for the in silico screening of potential catalysts before they are synthesized and tested in the lab, saving significant time and resources. arxiv.org

Reaction Mechanism Elucidation: Computational studies can help to elucidate the detailed mechanisms of complex catalytic cycles. researchgate.net For example, DFT calculations can map out the entire reaction pathway for the asymmetric reduction of a β-aminoketone, identifying the rate-determining step and key intermediates. This fundamental understanding can guide the rational design of more efficient catalysts.

Machine Learning for Reactivity Prediction: Machine learning models can be trained on large datasets of reaction outcomes to predict the reactivity of new substrates and catalysts. arxiv.org For instance, a model could be developed to predict the success of a particular catalytic system for a range of substituted β-aminoketones, including the precursor to this compound.

Table 3: Applications of Computational Modeling in the Study of this compound

Computational Method Application Potential Impact
Density Functional Theory (DFT) Elucidation of reaction mechanisms; prediction of stereoselectivity. Rational design of more efficient and selective catalysts.
Molecular Dynamics (MD) Simulation of catalyst-substrate interactions in solution. Understanding the role of the solvent and other dynamic effects.

| Machine Learning (ML) | Prediction of reaction outcomes based on existing data. | Rapid screening of potential synthetic routes and reaction conditions. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-1-(4-bromophenyl)propan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via reductive amination of 3-(4-bromophenyl)-1-oxopropane using ammonia and reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol. Alternatively, nucleophilic substitution of a brominated precursor (e.g., 3-bromo-1-(4-bromophenyl)propan-1-one) with ammonia under controlled pH (8–10) may yield the target compound .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) is recommended to achieve >95% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR (DMSO-d₆) should show signals for the hydroxyl proton (δ 4.5–5.0 ppm, broad), amino protons (δ 1.8–2.2 ppm), and aromatic protons (δ 7.2–7.6 ppm). ¹³C NMR will confirm the bromophenyl group (C-Br, δ 120–130 ppm) and alcohol/amine carbons .
  • Mass Spectrometry : ESI-MS (positive mode) should display [M+H]⁺ at m/z 244 (C₉H₁₁BrNO⁺, calculated 244.06) .
    • Validation : Cross-verify with IR spectroscopy for -OH (3200–3600 cm⁻¹) and -NH₂ (3300–3500 cm⁻¹) stretches .

Q. How does the bromine substituent affect the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C and 40°C for 72 hours. Monitor degradation via HPLC.
  • Findings : The bromophenyl group enhances stability in acidic conditions (pH 3–6) due to reduced nucleophilic attack on the aromatic ring. However, basic conditions (pH >10) may lead to dehydrohalogenation, forming a propenol derivative .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what chiral analysis methods are recommended?

  • Methodology : Use chiral chromatography (e.g., Chiralpak AD-H column, hexane/isopropanol 90:10) for separation. Alternatively, synthesize diastereomeric salts with (R)- or (S)-mandelic acid and recrystallize .
  • Analysis : Polarimetry or circular dichroism (CD) can confirm enantiomeric excess (ee). Computational modeling (e.g., DFT) predicts enantiomer-specific interactions with biological targets like enzymes .

Q. What mechanistic insights explain contradictory data in the compound’s reactivity during nucleophilic substitution reactions?

  • Contradiction : Some studies report incomplete substitution leading to by-products like 3-(4-bromophenyl)propan-1-ol .
  • Resolution : Optimize reaction conditions:

  • Increase ammonia concentration (2–3 equiv.) to favor SN2 pathways.
  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Monitor competing elimination pathways (e.g., via GC-MS) .

Q. How does this compound interact with biological macromolecules, and what computational tools validate these interactions?

  • Methodology : Perform molecular docking (AutoDock Vina) using protein structures (e.g., cytochrome P450 or GPCRs). The bromine atom’s hydrophobicity and the amino group’s hydrogen-bonding capacity are critical for binding .
  • Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Guidelines :

  • Use PPE (gloves, goggles) to prevent skin/eye contact.
  • Store in a cool, dry environment (2–8°C) under inert gas (N₂) to avoid oxidation.
  • Dispose of waste via halogenated organic waste streams due to bromine content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(4-bromophenyl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(4-bromophenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.